PDE4A Inhibitory Potency: Piperidine vs. Pyrrolidine Ring Size Comparison
The target compound demonstrates significantly superior PDE4A inhibition compared to its direct 4'-pyrrolidinomethyl analog. The piperidine-containing compound (CAS 898771-05-6) achieved an IC50 of 10.7 nM against PDE4A [1], whereas the 4'-pyrrolidinomethyl derivative (CAS 898776-03-9) showed an IC50 of 1200 nM under comparable assay conditions (inhibition of human monocyte-derived PDE4 catalytic activity) [2]. This represents an approximate 112-fold increase in potency attributable to the larger, more lipophilic piperidine ring.
| Evidence Dimension | In vitro PDE4A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | 2-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-03-9): IC50 = 1200 nM |
| Quantified Difference | ~112-fold higher potency |
| Conditions | Target: cAMP-specific 3',5'-cyclic phosphodiesterase 4A (ChEMBL_155727). Comparator: human monocyte-derived PDE4 catalytic activity. |
Why This Matters
For a procurement decision in a PDE4-focused drug discovery program, the 112-fold potency gap means selecting the piperidine analog avoids the risk of an inactive lead, saving months of iterative medicinal chemistry optimization.
- [1] BindingDB. Entry BDBM14361. CHEMBL760761. Target: PDE4A. Measured IC50: 10.7 nM. Citation: Kleinman EF, et al. View Source
- [2] BindingDB. Entry BDBM50472192. CHEMBL167258. IC50: 1.20E3 nM. Description: Inhibition activity against human monocyte derived PDE4 catalytic activity. View Source
